5-Methyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde is an organic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 4-position. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Triazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Triazole derivatives are known for their synthetic versatility , and they have been used as intermediates in the synthesis of various bioactive compounds . This suggests that 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde may interact with its targets, leading to changes at the molecular level that result in its biological activity.
Biochemical Pathways
Triazole derivatives have been associated with a broad range of biological activities , indicating that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt should be noted that the compound should be stored under an inert atmosphere and at a temperature between 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed using azides and propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent like tert-butanol.
Industrial Production Methods: On an industrial scale, the synthesis can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-Methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carbaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-1H-1,2,4-triazole-3-carboxylate: Has a carboxylate group instead of an aldehyde group.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a nitrophenyl group at the 1-position.
Uniqueness: 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the triazole ring.
Properties
IUPAC Name |
5-methyl-2H-triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(2-8)6-7-5-3/h2H,1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBTWPIEZSDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512663-84-1 |
Source
|
Record name | 5-methyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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